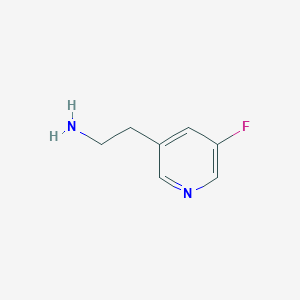

2-(5-Fluoropyridin-3-YL)ethanamine

Description

Overview of Pyridine (B92270) and Pyridyl Amine Scaffolds in Modern Organic Synthesis

Pyridine, an aromatic heterocyclic compound, and its derivatives are fundamental building blocks in organic synthesis. nih.govnih.gov The pyridine scaffold is present in a vast number of pharmaceuticals and natural products, including vitamins like niacin and pyridoxine. nih.govnih.gov Its utility stems from its role as a key reagent and solvent, and its ability to be readily functionalized. nih.govnih.gov Pyridyl amines, in particular, serve as crucial precursors for the synthesis of a diverse range of more complex molecules with significant clinical applications. nih.govresearchgate.net The nitrogen atom in the pyridine ring can also improve the water solubility of pharmaceutical compounds. nih.gov

Structural Context of 2-(5-Fluoropyridin-3-YL)ethanamine within Fluoropyridine Derivatives

This compound belongs to the class of fluoropyridine derivatives. Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various target molecules. The fluorine atom at the 5-position can influence the reactivity and basicity of the pyridine nitrogen, while the ethanamine side chain provides a point for further chemical modification. acs.org

Research Landscape and Synthetic Utility of Fluorinated Pyridyl Ethanamines

The development of efficient synthetic methods for fluorinated pyridines is an active area of research. acs.orgresearchgate.net The synthetic utility of these compounds is vast, with applications in the creation of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netaun.edu.eg For instance, fluorinated pyridines are key components in some antiviral and anticancer agents. rsc.orgnih.gov The synthesis of derivatives of these compounds is often a critical step in the development of new and improved therapeutic agents. nih.govnih.gov

Chemical Properties and Synthesis of this compound

The specific properties of this compound are detailed below:

| Property | Value |

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| CAS Number | 1000537-08-5 |

| Purity | 97% |

| InChI | InChI=1S/C7H9FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |

| Data sourced from LabSolutions. labsolu.ca |

The synthesis of fluorinated pyridine derivatives can be achieved through various methods, including diazotization of aminopyridines in the presence of hydrogen fluoride (B91410) or through cycloaddition reactions. researchgate.netnih.gov One-pot synthesis methods involving photoredox-mediated coupling have also been developed for creating diversely substituted 3-fluoropyridines. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEMPLCYHAFSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 5 Fluoropyridin 3 Yl Ethanamine

Reactions Involving the Primary Amine Moiety

The primary amine group of 2-(5-Fluoropyridin-3-YL)ethanamine is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations are fundamental for introducing diverse substituents and constructing larger molecular frameworks.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amine can be readily acylated to form amides and sulfonated to yield sulfonamides. These reactions are typically achieved by treating the amine with an appropriate acylating or sulfonylating agent, such as an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acidic byproduct.

The formation of N-(2-(5-fluoropyridin-3-yl)ethyl)acetamide has been documented, indicating the feasibility of acylation. google.com While specific reaction conditions for this exact transformation are not widely published in readily accessible literature, general procedures for the acylation of primary amines are well-established.

Similarly, the synthesis of N-(2-aminoethyl)-5-fluoropyridine-3-sulfonamide has been reported, demonstrating that the amine can undergo sulfonylation. uci.edu This transformation is crucial for accessing sulfonamide derivatives, which are a prominent class of compounds in drug discovery. A general protocol for the synthesis of 3-sulfonyl-2-aminopyridines involves a three-component one-pot coupling, highlighting the utility of sulfonylated pyridine (B92270) scaffolds. acs.org

Table 1: Examples of Acylation and Sulfonylation Products

| Product Name | Molecular Formula | Starting Material | Reagent Type |

| N-(2-(5-fluoropyridin-3-yl)ethyl)acetamide | C9H11FN2O | This compound | Acylating Agent |

| N-(2-aminoethyl)-5-fluoropyridine-3-sulfonamide | C7H10FN3O2S | This compound (or precursor) | Sulfonylating Agent |

Note: This table is illustrative and based on the existence of these compounds in chemical databases. Detailed synthetic procedures for these specific reactions starting from this compound require further investigation in specialized literature.

Alkylation Reactions and Formation of Secondary/Tertiary Amines

The nitrogen atom of the primary amine can act as a nucleophile to attack alkyl halides, leading to the formation of secondary and tertiary amines. However, the direct alkylation of amines with alkyl halides can be challenging to control, often resulting in a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the product amine compared to the starting amine. masterorganicchemistry.com

To achieve selective mono-alkylation, alternative methods such as reductive amination are often preferred. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine. General methods for the N-alkylation of amines using alkyl halides in the presence of a base, such as Hünig's base, have been developed to improve selectivity for tertiary amine formation. researchgate.net The use of catalysts, such as iridium complexes, can also facilitate the N-alkylation of amines with alcohols. nih.gov

Cyclization Reactions for Novel Heterocyclic Scaffolds (e.g., quinazolines, pyrazolo[1,5-a]pyrimidines)

The primary amine of this compound is a key functional group for the construction of various heterocyclic ring systems through cyclization reactions.

Quinazolines: Quinazolines are a class of bicyclic heteroaromatic compounds with significant biological activity. Their synthesis often involves the condensation of an anthranilic acid derivative with a suitable reaction partner. While direct cyclization of this compound to form a quinazoline (B50416) is not a standard approach, derivatives of this compound could potentially be utilized in multi-step syntheses. For instance, the amine could be incorporated into a larger fragment that then undergoes cyclization. General methods for quinazoline synthesis include the reaction of 2-aminobenzylamines with aldehydes or the condensation of anthranilic esters with ureas. nih.govorganic-chemistry.org

Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is another important scaffold in medicinal chemistry. nih.gov The most common synthetic strategy involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or a β-ketoester. researchgate.netnih.govrsc.org Although this compound itself is not a direct precursor, its structural motifs could be incorporated into molecules that are then used in the synthesis of pyrazolo[1,5-a]pyrimidines.

Imine Formation and Subsequent Transformations

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. nih.gov The formation of an imine introduces a C=N double bond, which can then undergo further transformations, such as reduction to a secondary amine (reductive amination) or reaction with nucleophiles. The pH of the reaction is a critical parameter to control for optimal imine formation. nih.gov

Transformations of the Fluoropyridine Ring System

The fluoropyridine ring in this compound is susceptible to nucleophilic attack, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

The fluorine atom on the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nature of the pyridine nitrogen. Fluoropyridines are generally more reactive in SNAr reactions than their corresponding chloropyridines. researchgate.net The reaction proceeds through a Meisenheimer complex intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.

The SNAr reaction on the 3-fluoropyridine (B146971) ring allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, at the C-5 position. This provides a powerful tool for the late-stage functionalization of molecules containing the this compound scaffold. The reaction tolerates a range of functional groups on the nucleophile and the pyridine ring. researchgate.net For instance, SNAr reactions on 3-halopyridines with amine nucleophiles are well-documented.

Table 2: Potential Nucleophiles for SNAr on the Fluoropyridine Ring

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| Amines | Ammonia (B1221849), primary/secondary amines | Amino |

| Alcohols | Alkoxides, phenoxides | Ether |

| Thiols | Thiolates | Thioether |

This table presents a general overview of potential transformations based on established SNAr chemistry of fluoropyridines.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution. The presence of a fluorine atom at the 5-position further deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect. However, the fluorine atom can also exert a weak, resonance-based electron-donating effect.

The ethylamine (B1201723) substituent at the 3-position, being an activating group, would typically direct incoming electrophiles to the ortho and para positions. In the context of the pyridine ring, this corresponds to positions 2, 4, and 6. Considering the combined electronic effects, electrophilic substitution on this compound is expected to be challenging. When forced under harsh conditions, the regiochemical outcome will be a balance between the deactivating effect of the fluorine and the directing influence of the ethylamine group and the ring nitrogen. The most likely positions for substitution would be C-2, C-4, and C-6, with the precise distribution depending on the specific electrophile and reaction conditions. It is important to note that direct electrophilic substitution on such a deactivated ring is often low-yielding and may require the use of highly reactive electrophiles.

Functionalization of Pyridine C-H Bonds (e.g., directed C-H activation)

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems, including pyridines. rsc.org The regioselectivity of these reactions is often controlled by the electronic properties of the substituents on the pyridine ring or through the use of a directing group. nih.gov For this compound, the primary amine of the ethylamine side chain could potentially act as a directing group, facilitating metal-catalyzed C-H activation at the C-2 or C-4 positions.

Recent studies have demonstrated the C-H activation of pyridines using various transition metal catalysts. For instance, iridium-boryl complexes have been shown to effect the C-H activation of pyridine. acs.orgchemrxiv.org The regioselectivity in such reactions is influenced by both electronic and steric factors. In the case of 3-substituted pyridines, activation at the C-2 and C-6 positions is often observed. For this compound, the fluorine at C-5 would electronically disfavor functionalization at the adjacent C-4 and C-6 positions, potentially leading to a preference for C-H activation at the C-2 position. Nickel-catalyzed para-C-H activation of pyridines has also been reported, suggesting another possible avenue for the functionalization of this molecule. rsc.org

Dearomatization and Reduction Reactions of the Pyridine Ring

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) ring under various conditions. This transformation is valuable as it converts a flat, aromatic scaffold into a three-dimensional, saturated heterocycle, which is a common motif in many biologically active compounds.

Catalytic hydrogenation is a common method for the reduction of pyridines. The presence of the fluorine substituent can present challenges, as hydrodefluorination can be a significant side reaction. nih.gov However, methodologies for the chemoselective hydrogenation of fluoropyridines have been developed. For example, using specific rhodium catalysts or palladium on carbon under controlled conditions can lead to the formation of fluorinated piperidines with high diastereoselectivity. nih.govnih.gov

An alternative approach for the reduction of pyridines involves the use of dissolving metal reductions or reagents like samarium diiodide (SmI₂). The reduction of pyridine derivatives with SmI₂ in the presence of water has been shown to be a mild and efficient method for the synthesis of piperidines. nih.gov

Below is a table summarizing typical conditions for pyridine reduction, which could be applicable to this compound based on studies of similar substrates.

| Reagent/Catalyst | Substrate Type | Product | Yield (%) | Reference |

| SmI₂/H₂O | Pyridine | Piperidine | 98 | nih.gov |

| Pd/C, H₂ | Fluoropyridines | Fluoropiperidines | Good to Excellent | nih.gov |

| [Rh(cod)Cl]₂, Ligand, H₂ | Fluoropyridines | cis-Fluoropiperidines | High | nih.gov |

Utility as a Synthon for Complex Organic Molecules

The combination of a reactive primary amine and a functionalized pyridine ring makes this compound a versatile synthon for the construction of more complex molecular architectures.

Construction of Polycyclic and Fused Heterocyclic Systems

The aminoethyl side chain provides a convenient handle for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be annulated onto the pyridine core. For example, reaction of the amine with a suitable dielectrophile could lead to the formation of a fused six- or seven-membered ring.

Furthermore, the pyridine nitrogen and the exocyclic amine can participate in cyclization reactions to form various bridged or fused bicyclic systems. The synthesis of fused heterocyclic systems, such as pyrimido[4,5-c]pyridazines, has been reported from substituted pyridines, highlighting the utility of this scaffold in generating novel polycyclic structures. researchgate.net The specific reaction pathways and resulting ring systems would depend on the chosen reagents and reaction conditions.

Scaffold Diversity Generation via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net The primary amine of this compound makes it an excellent component for a variety of MCRs.

For instance, it can participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions, leading to the formation of peptidomimetic structures. It can also be utilized in the synthesis of diverse heterocyclic scaffolds. dissertationtopic.net The reaction of an amine, a carbonyl compound, and an isocyanide, for example, can generate a wide array of imidazolone (B8795221) and related heterocyclic cores. dissertationtopic.net The use of this compound in such reactions would introduce the fluoropyridine moiety into the final products, providing a route to novel and diverse chemical libraries for applications in drug discovery and materials science. mdpi.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2-(5-Fluoropyridin-3-YL)ethanamine in solution. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Based on the analysis of related fluoropyridine structures, the following chemical shifts can be predicted for the primary nuclei. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H2 (Pyridine) | ~8.4 | - |

| H4 (Pyridine) | ~7.5 | - |

| H6 (Pyridine) | ~8.3 | - |

| CH₂ (Ethyl) | ~2.8 | ~35 |

| CH₂ (Ethyl) | ~3.0 | ~40 |

| NH₂ | ~1.5 (variable) | - |

| C2 (Pyridine) | - | ~145 (d, JCF ≈ 15 Hz) |

| C3 (Pyridine) | - | ~135 |

| C4 (Pyridine) | - | ~125 (d, JCF ≈ 5 Hz) |

| C5 (Pyridine) | - | ~158 (d, JCF ≈ 250 Hz) |

| C6 (Pyridine) | - | ~140 (d, JCF ≈ 20 Hz) |

Note: 'd' denotes a doublet, with the predicted Carbon-Fluorine coupling constant (JCF) provided.

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two adjacent methylene (B1212753) (CH₂) groups of the ethylamine (B1201723) side chain. Additionally, couplings between the aromatic protons on the pyridine (B92270) ring (H2, H4, and H6) would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wiley.com It would definitively link the proton signals of the ethyl group to their corresponding carbon signals. For instance, the proton signal around 2.8 ppm would show a cross-peak with the carbon signal around 35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. wiley.com This is crucial for establishing the connection between the ethylamine side chain and the pyridine ring. A critical correlation would be seen from the protons of the CH₂ group attached to the ring (at ~2.8 ppm) to the C3, C2, and C4 carbons of the pyridine ring, confirming the substitution pattern.

Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are close to each other, which is vital for understanding the molecule's preferred conformation. In this achiral molecule, NOE studies would reveal the spatial proximity between the protons of the ethylamine side chain and the protons on the pyridine ring (specifically H2 and H4). This information helps to determine the rotational conformation around the C3-C(ethyl) bond, indicating whether the side chain is oriented towards or away from the nitrogen atom of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. acs.org For this compound (C₇H₉FN₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 141.0826.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, and the resulting fragment ions provide a roadmap of the molecule's structure. nih.govmdpi.com The fragmentation pathway is influenced by the most stable cleavage points.

A plausible fragmentation pathway would involve:

Benzylic-type cleavage: The most likely initial fragmentation is the cleavage of the C-C bond between the two ethyl carbons, which is alpha to the pyridine ring and beta to the amine group. This would result in the formation of a stable fluoropyridinylmethyl radical and a charged fragment, or more commonly, the loss of the terminal amino-methyl group to form a fluoropyridinylmethyl cation.

Loss of Ammonia (B1221849): A common fragmentation pathway for primary amines is the loss of ammonia (NH₃).

Pyridine Ring Fragmentation: Subsequent fragmentation could involve the characteristic cleavage of the pyridine ring itself. rsc.org

Table 2: Predicted HRMS Fragments of [C₇H₉FN₂ + H]⁺ This table is interactive. Click on the headers to sort.

| m/z (Predicted) | Formula | Description of Loss |

|---|---|---|

| 141.0826 | [C₇H₁₀FN₂]⁺ | Molecular Ion [M+H]⁺ |

| 124.0561 | [C₇H₇FN]⁺ | Loss of NH₃ |

| 111.0455 | [C₆H₅FN]⁺ | Loss of CH₂NH₂ (Benzylic cleavage) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While no public crystal structure data is currently available for this compound, this technique would be invaluable for its derivatives or synthetic intermediates. researchgate.net If a chiral derivative were synthesized, X-ray crystallography would be the gold standard for determining its absolute stereochemistry. The analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and the pyridine nitrogen, in the crystal lattice.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient containing a modifier like trifluoroacetic acid, is the standard method for determining the chemical purity of the compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Enantiomeric Excess (ee) Determination: The title compound is achiral. However, if a chiral center were introduced, for example by substitution on the ethylamine chain, determining the enantiomeric excess would be critical. Chiral HPLC is a powerful technique for this purpose. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. wiley.com The relative area of the two peaks in the chromatogram allows for the precise calculation of the enantiomeric excess. nih.govucdavis.edu Alternatively, the amine could be derivatized with a chiral agent, creating diastereomers that can then be separated on a standard achiral column. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aip.orgacs.org

IR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy would show characteristic absorption bands confirming the presence of key functional groups. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon backbone, which are often weak in the IR spectrum. nih.govchemicalbook.com

Table 3: Predicted Vibrational Spectroscopy Frequencies This table is interactive. Click on the headers to sort.

| Functional Group | Predicted IR/Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300-3500 | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-2960 | Stretch |

| C=N, C=C (Pyridine Ring) | 1450-1600 | Ring Stretch |

| N-H (Amine) | 1580-1650 | Scissoring (Bend) |

Applications in Non Medicinal Chemical Fields

Role as a Key Intermediate in Agrochemical Development

Fluorinated pyridine (B92270) compounds are known to be important structural motifs in a variety of modern agrochemicals, contributing to their enhanced efficacy and specific modes of action. The introduction of fluorine can influence factors such as metabolic stability, binding affinity to target enzymes, and transport properties within the plant or insect. While it is plausible that a compound like 2-(5-Fluoropyridin-3-YL)ethanamine could serve as a valuable building block in the synthesis of novel pesticides or herbicides, there is no specific information available in the public domain to confirm its use in the development of any commercial or investigational agrochemical products.

Contributions to Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated monomers are crucial for the synthesis of advanced materials with specialized applications.

Synthesis of Fluorinated Polymers and Copolymers

The amine functionality and the fluorinated pyridine ring of this compound suggest its potential as a monomer for the synthesis of novel fluorinated polymers, such as polyamides or polyimides. These polymers could theoretically exhibit unique thermal and mechanical properties. However, a review of the current scientific literature does not reveal any studies where this specific compound has been utilized for the synthesis of new polymeric materials.

Precursor for Functional Materials with Tuned Electronic Properties

Ligand Design in Catalysis

Pyridine-based ligands are widely used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the ethanamine side chain of this compound could act as a bidentate ligand, coordinating with various metal centers to form catalysts for a range of organic transformations. The electronic and steric properties of such a ligand could influence the activity and selectivity of the resulting catalyst. Despite this potential, there is no available research that documents the synthesis of metal complexes with this specific ligand or their application in catalysis.

Development of Novel Synthetic Reagents and Methodologies

The unique combination of a fluorinated pyridine ring and a primary amine side chain makes this compound a potentially versatile reagent in organic synthesis. It could be employed in various chemical transformations to introduce the fluoropyridyl-ethyl moiety into other molecules, leading to the development of new synthetic methodologies. However, a survey of the chemical literature does not provide any examples of its use in this context.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving a shift towards more sustainable manufacturing processes. For compounds like 2-(5-Fluoropyridin-3-YL)ethanamine, this translates to a need for greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of development include:

Biocatalysis: The use of enzymes, such as amine transaminases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Research into flow biocatalysis, where reagents are continuously passed through a reactor containing an immobilized enzyme, has shown promise for the synthesis of similar chiral amines like (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, achieving high enantiomeric excess and simplifying purification. researchgate.net

Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts is crucial for sustainable synthesis. For instance, palladium-catalyzed hydrogenation of fluoropyridines has been shown to be a viable method for producing fluorinated piperidines, a related class of compounds. nih.gov This approach can offer high yields and diastereoselectivity while tolerating a range of functional groups. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly shorten reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. acs.org One-pot, multi-component reactions under microwave conditions represent an efficient and atom-economical approach. acs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity. Coupling flow chemistry with techniques like biocatalysis can create highly efficient and sustainable synthetic processes. researchgate.net

| Method unfold_more | Key Advantages unfold_more | Relevant Findings unfold_more |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Immobilized amine transaminases used in flow reactors for synthesis of chiral fluorinated amines. researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, robust processes. | Palladium on carbon (Pd/C) catalysts are effective for the hydrogenation of fluoropyridines. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Used for efficient one-pot, multi-component synthesis of various pyridine derivatives. acs.org |

| Flow Chemistry | Enhanced safety, precise process control, scalability, improved yield and purity. | Combined with biocatalysis for continuous production and in-line purification. researchgate.net |

Exploration of Unconventional Reactivity Profiles and Bond Activations

The electronic properties of the fluorinated pyridine ring in this compound present intriguing possibilities for novel chemical transformations. Future research will likely focus on activating and functionalizing the molecule in previously unexplored ways.

C–H Bond Activation: Direct functionalization of C–H bonds is a highly atom-economical strategy. Research into transition-metal catalysis has enabled the selective activation of C–H bonds at various positions on the pyridine ring. nih.govrsc.orgnih.gov Future work could explore the regioselective C–H functionalization of the this compound scaffold, leveraging the directing effects of the fluorine and ethanamine substituents.

C–F Bond Activation: While typically strong, the C–F bond can be activated under specific conditions, such as in highly acidic media like HF/pyridine. acs.org Exploring the controlled activation and substitution of the fluorine atom could open up new pathways to novel derivatives.

C–N Bond Activation: Cooperative palladium/copper catalysis has been shown to enable the activation of C–N bonds in certain pyridine-containing molecules, leading to the construction of amides. acs.org Investigating similar transformations for this compound could yield new synthetic methodologies.

Dearomatization Strategies: Temporary dearomatization of the pyridine ring can facilitate reactions that are otherwise difficult. This approach has been successfully used for the regioselective introduction of difluoromethyl groups into pyridines and could be adapted for other functionalizations. uni-muenster.de

Enhanced SNAr Reactivity: The presence of a fluorine atom significantly accelerates the rate of nucleophilic aromatic substitution (SNAr) compared to other halogens like chlorine. nih.govacs.org This high reactivity can be exploited to introduce a wide variety of nucleophiles under mild conditions, even on complex molecular scaffolds. nih.govacs.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. For pyridyl systems, these computational tools offer powerful new capabilities.

Reaction Prediction and Optimization: ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. rsc.org This can accelerate the discovery of optimal synthetic routes for compounds like this compound, saving time and resources. acs.org

De Novo Molecular Design: AI algorithms can design novel molecules with desired properties. By training on vast datasets of chemical structures and their biological activities, AI can generate new pyridine derivatives with potentially enhanced efficacy or improved pharmacokinetic profiles. acs.orgnih.gov

Property Prediction: Machine learning can be used to predict a wide range of physicochemical and biological properties, such as solubility, toxicity, and binding affinity, directly from a molecule's structure. nih.govresearchgate.net This allows for the rapid virtual screening of large libraries of potential derivatives. A recent study demonstrated the use of ML to screen over 2,450 virtual pyridine polymers to identify high-efficiency adsorbents. nih.gov

| Application unfold_more | Description unfold_more | Example unfold_more |

|---|---|---|

| Reaction Prediction | Predicting the products, yields, and optimal conditions for chemical reactions. | ML models assist in planning synthetic routes and predicting reaction yields. rsc.org |

| Molecular Design | Generating novel chemical structures with specific desired properties. | AI-assisted design of novel pyridine derivatives for antidiabetic and antiproliferative activities. acs.orgnih.gov |

| Property Prediction | Predicting physicochemical properties, biological activity, and pharmacokinetic parameters. | ML models predicted the adsorption capacity of pyridine-based polymers. nih.gov |

| Virtual Screening | Rapidly evaluating large compound libraries in silico to identify promising candidates. | AI-driven discovery of positive allosteric modulators for NMDA receptors. acs.org |

Advancements in Computational Modeling for Complex Pyridyl Systems

Computational modeling, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, stability, and reactivity of molecules. For complex systems like this compound, these methods are indispensable.

Mechanism Elucidation: DFT calculations are crucial for understanding complex reaction mechanisms, such as those involved in C–H activation and catalysis. rsc.orgnih.gov By mapping out reaction pathways and identifying transition states, researchers can gain a deeper understanding of how these transformations occur. nih.gov

Reactivity and Property Prediction: Computational methods can predict various molecular properties, including nucleophilicity, electrophilicity, and orbital energies (HOMO/LUMO). nih.govnih.gov This information helps in rationalizing observed reactivity and in designing new experiments. For example, DFT has been used to compare the nucleophilicity of different aminopyridines. nih.gov

Structure-Property Relationships: Modeling can elucidate how structural modifications influence the properties of a molecule. Studies have used DFT to understand how changes in molecular geometry affect the mesomorphic properties of pyridyl-based liquid crystals or the light-absorption characteristics of pyridine-based organic solar cells. nih.govmdpi.com

Binding Mode Analysis: In medicinal chemistry, molecular docking and dynamics simulations are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. acs.orgrsc.org This is essential for structure-based drug design and for understanding the molecular basis of a compound's activity.

Q & A

Q. What are the recommended safety precautions for handling 2-(5-Fluoropyridin-3-YL)ethanamine in laboratory settings?

- Methodological Answer: To minimize risks, avoid inhalation, skin contact, and electrostatic discharge. Store in tightly sealed containers in dry, well-ventilated areas. Use spill containment methods like vacuuming or sweeping, and dispose of waste via approved protocols. Refer to Safety Data Sheets (SDS) for compound-specific guidance, as general hazards may not be fully characterized .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: Phosphine-catalyzed annulation (e.g., [3+2] cycloaddition) is a viable approach, using reagents like tributylphosphine and fluoropyridine derivatives. Reaction optimization may involve adjusting catalysts (e.g., triethylamine) and temperature gradients to improve yield. Purification typically involves column chromatography under inert conditions .

Q. How can the purity of this compound be validated?

Q. What are the key spectroscopic signatures for characterizing this compound?

- Methodological Answer: In NMR, the fluoropyridinyl proton resonates at δ 8.2–8.5 ppm (split due to ), while the ethanamine chain shows peaks at δ 2.7–3.1 ppm. IR spectra display N-H stretches (~3300 cm) and C-F vibrations (~1200 cm). Mass spectrometry (ESI+) typically reveals [M+H] at m/z 155.1 .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate frontier molecular orbitals, dipole moments, and electrostatic potential surfaces. Solvent effects are modeled using PCM. Validation against experimental UV-Vis or X-ray data is critical .

Q. What strategies resolve structural ambiguities in fluorinated ethanamine derivatives?

- Methodological Answer: Single-crystal X-ray diffraction is definitive. For poor crystallinity, use NOESY NMR to probe spatial proximity or dynamic -NMR to assess conformational flexibility. SHELX software refines crystallographic data, while synchrotron radiation improves resolution for heavy atoms like fluorine .

Q. How can in vitro assays evaluate the NMDA receptor modulation potential of this compound?

- Methodological Answer: Perform voltage-clamp electrophysiology on HEK293 cells expressing GluN1/GluN2B subunits. Dose-response curves (IC) are generated using patch-clamp recordings. Competitive binding assays with -MK-801 validate receptor affinity. Compare to known inhibitors (e.g., 5-Chloro-2-methyltryptamine) for relative potency .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.